

Application Notes and Protocols for the Synthesis and Purification of Fosravuconazole

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Compound of Interest

Compound Name: Fosravuconazole

Cat. No.: B1673580

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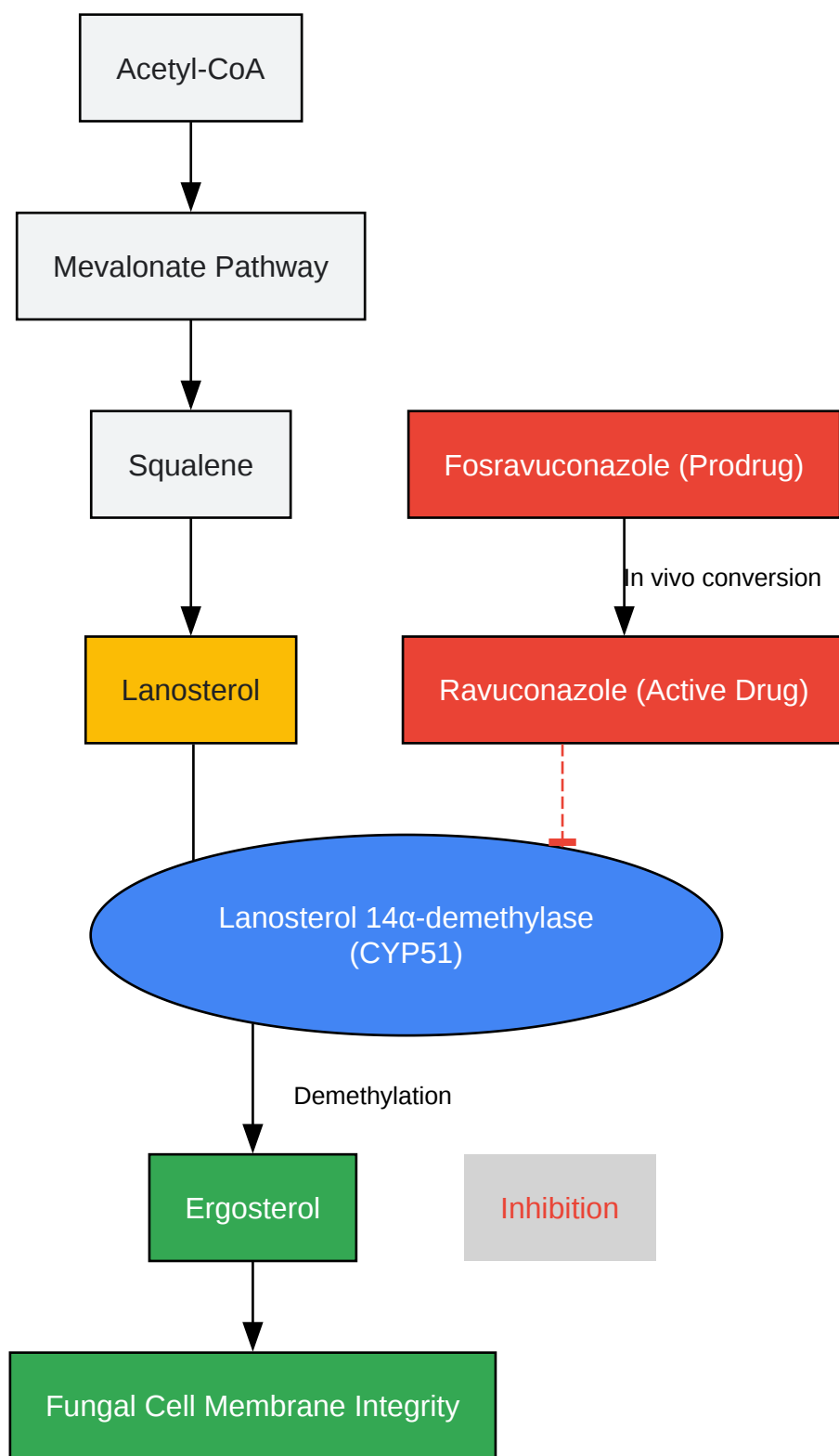
For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole is a potent, broad-spectrum triazole antifungal agent. It is a prodrug of Ravuconazole, designed to improve aqueous solubility and bioavailability. **Fosravuconazole** is converted in vivo to its active form, Ravuconazole, which exhibits strong antifungal activity through the inhibition of fungal lanosterol 14 α -demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death. This document provides a detailed protocol for the chemical synthesis and purification of **Fosravuconazole**, intended for research and development purposes.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fosravuconazole, after its conversion to Ravuconazole, targets the fungal enzyme lanosterol 14 α -demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway. By binding to the heme iron in the active site of CYP51, Ravuconazole blocks the demethylation of lanosterol, a precursor to ergosterol. This inhibition disrupts the production of ergosterol and leads to the accumulation of toxic sterol intermediates in the fungal cell membrane, ultimately inhibiting fungal growth.





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